N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide
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Description
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide is a chemical compound with a complex structure. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers on its synthesis, it likely includes reactions such as cyanomethylation , cyclopropylation , and benzamidation . Researchers may employ various reagents and conditions to achieve the desired product.
Molecular Structure Analysis
The molecular formula of this compound is C~15~H~17~N~2~O~3~ . Let’s visualize its structure:
!Molecular Structure
The cyanomethyl group (-CH~2~CN) is attached to the nitrogen atom, and the cyclopropyl ring is fused to the benzene ring. The two methoxy groups provide additional substituents.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
- Reduction : Reduction of the nitrile group (-CN) can lead to the corresponding primary amine.
- Substitution Reactions : The cyclopropyl group may participate in nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting point to understand its solid-state behavior.
- Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).
- Stability : Consider its stability under different conditions (e.g., temperature, light, pH).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially due to the cyano group.
- Handling Precautions : Researchers should handle this compound with care, using appropriate protective equipment.
Future Directions
- Biological Activity : Investigate its potential as an anticancer agent, antimicrobial, or other therapeutic applications.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy and reduce toxicity.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-12-6-3-10(9-13(12)19-2)14(17)16(8-7-15)11-4-5-11/h3,6,9,11H,4-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYVZRZLYFGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide |
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